

"Sodium L-aspartate monohydrate" molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Sodium (S)-3-amino-3-carboxypropanoate hydrate
Cat. No.:	B13655558

[Get Quote](#)

An In-depth Technical Guide to the Molecular and Supramolecular Structure of Sodium L-Aspartate Monohydrate

Introduction: Beyond the Formula

Sodium L-aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical and biotechnological sectors. While commonly recognized for its roles as a flavor enhancer, a component in cell culture media, and a buffering agent, its utility in drug development—particularly as a stabilizing excipient and a tool in protein crystallization—is directly governed by its precise molecular and supramolecular architecture.^{[1][2][3]} This guide moves beyond a surface-level description to provide a detailed structural analysis for researchers and formulation scientists. We will dissect the stereochemistry, ionic interactions, and the critical role of the water of hydration that define the physicochemical properties and functional applications of this molecule.

Fundamental Molecular Properties

The identity and basic properties of sodium L-aspartate monohydrate are foundational to understanding its structural complexity. It is a white crystalline powder, readily soluble in water, with a melting point of approximately 140-145°C, at which it begins to decompose.^{[4][5][6][7]}

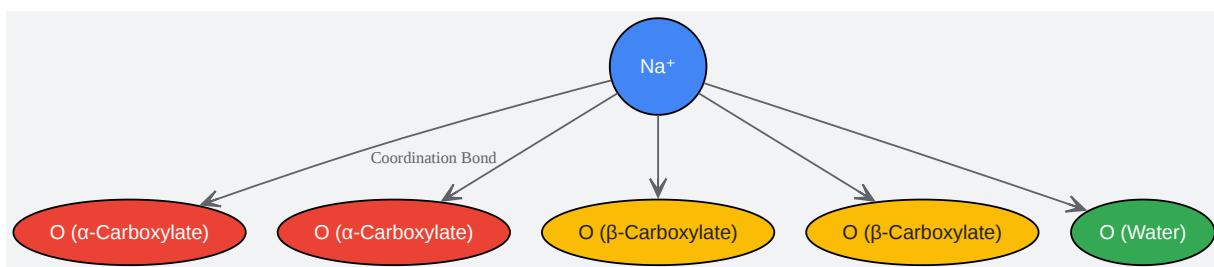
Chemical Identity

A summary of its key identifiers and properties is presented below.

Property	Value	Reference(s)
Molecular Formula	$C_4H_8NNaO_5$ (or $C_4H_6NO_4Na \cdot H_2O$)	[8][9][10]
Molecular Weight	173.10 g/mol	[2][4][8]
CAS Number	323194-76-9	[1][2][4]
IUPAC Name	sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate	[3][8][11]
Canonical SMILES	<chem>C(--INVALID-LINK--[O-])N)C(=O)O.O.[Na+]</chem>	[4][8][11]
InChI Key	PPTHNBYUFXSJPS- JIZZDEOASA-M	[2][3][8]

Stereochemistry: The "L" Configuration

The "L" in the name denotes the specific stereoisomer, derived from the naturally occurring L-aspartic acid. The stereocenter is at the alpha-carbon (C2), which bears the amino group. The (S)-configuration, as defined by the Cahn-Ingold-Prelog priority rules, is critical for its biological recognition and function, particularly when used in cell culture or as a starting material for peptide synthesis.[2][12]


Caption: Core components of the Sodium L-Aspartate Monohydrate formula unit.

The Crystalline State: Supramolecular Architecture

The term "monohydrate" signifies that a single water molecule is integral to the crystal lattice for every formula unit of sodium L-aspartate. This is not merely adsorbed water; it is a structurally essential component that dictates the solid-state properties of the material through a network of ionic and hydrogen bonds.

Coordination of the Sodium Cation

In the crystalline state, the sodium cation (Na^+) is not associated with a single aspartate anion. Instead, it is stabilized by forming coordination bonds with multiple oxygen atoms from neighboring molecules. This coordination sphere typically involves the oxygen atoms from both the α - and β -carboxylate groups of the aspartate anions, as well as the oxygen from the water molecule.^[13] This chelation-like effect creates a stable, repeating three-dimensional lattice. The precise coordination number and geometry—the number of oxygen atoms and their spatial arrangement around the sodium ion—are defining features of the crystal structure, influencing properties like dissolution rate and hygroscopicity.

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of the sodium ion coordination sphere.

The Role of the Hydration Water

The water molecule is a critical structural linchpin. It participates in the coordination of the sodium ion and also acts as both a hydrogen bond donor and acceptor. It forms hydrogen bonds with the carboxylate oxygen atoms and the amino group of nearby aspartate molecules. This extensive hydrogen-bonding network provides additional stability to the crystal lattice, effectively cross-linking the ionic layers and contributing to the compound's overall crystalline integrity.

Experimental Characterization and Synthesis

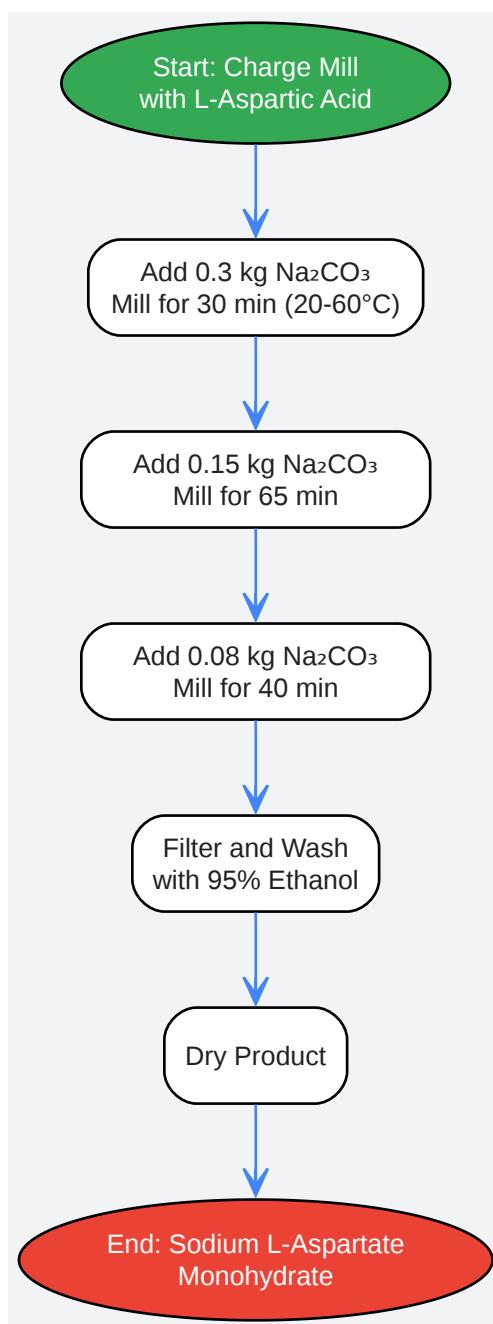
Verifying the structure and purity of sodium L-aspartate monohydrate is essential for its application in regulated environments. This involves both the synthesis of the material and its subsequent analytical characterization.

Protocol: Solid-State Synthesis

While aqueous crystallization is a common method, solid-state synthesis offers advantages in terms of reduced solvent waste and potentially higher yields. The following protocol is adapted from established methodologies for the direct synthesis from L-aspartic acid.[\[14\]](#)

Objective: To synthesize Sodium L-aspartate monohydrate via a solvent-minimized, solid-state mechanochemical reaction.

Materials:


- L-Aspartic Acid (1.33 kg, 10 mol)
- Sodium Carbonate (Na_2CO_3) (0.53 kg, 5 mol)
- Vertical Ball Mill
- 95% Ethanol (for washing)
- Drying Oven

Procedure:

- Charging the Reactor: Place 1.33 kg of L-aspartic acid into the vertical ball mill.
- Staged Reactant Addition (Part 1): Adjust the mill speed to 1200 rpm. Add an initial portion of 0.3 kg of sodium carbonate. Engage water cooling to maintain the reaction temperature between 20°C and 60°C.
- Milling (Phase 1): Mill the mixture for 30 minutes. The mechanical energy facilitates the acid-base reaction in the solid state.
- Staged Reactant Addition (Part 2): Add the next portion of 0.15 kg of sodium carbonate and continue milling for 65 minutes.
- Final Reactant Addition: Add the final 0.08 kg of sodium carbonate and mill for an additional 40 minutes to ensure the reaction goes to completion.

- Purification: Filter the resulting solid product and wash with 95% ethanol to remove any unreacted starting materials or byproducts.
- Drying: Dry the final product to obtain pure Sodium L-aspartate monohydrate.

Causality: The staged addition of the alkaline reactant (sodium carbonate) helps to control the reaction rate and temperature, preventing potential degradation of the amino acid. The ball mill provides the necessary activation energy through mechanical force, making a bulk solvent unnecessary.[14]

[Click to download full resolution via product page](#)

Caption: Workflow for the solid-state synthesis of Sodium L-Aspartate Monohydrate.

Protocol: Structural Verification by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and reliable method for confirming the identity of the synthesized compound by probing its vibrational modes.

Objective: To verify the presence of key functional groups in Sodium L-aspartate monohydrate.

Procedure:

- Sample Preparation: Prepare a potassium bromide (KBr) disc by mixing a small amount of the sample (~1-2 mg) with dry KBr powder (~100-200 mg) and pressing it into a transparent pellet.
- Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands.

Expected Characteristic Peaks:

- ~3400-3200 cm⁻¹: Broad O-H stretching vibrations from the water of hydration and the carboxylic acid group.
- ~3100-3000 cm⁻¹: N-H stretching from the amino group.
- ~1640 cm⁻¹: N-H bending (scissoring) vibration.
- ~1580-1610 cm⁻¹: Strong asymmetric stretching of the carboxylate group (COO⁻).
- ~1410 cm⁻¹: Symmetric stretching of the carboxylate group (COO⁻).

Trustworthiness: This protocol is self-validating. The presence and positions of these specific bands, particularly the strong carboxylate stretches confirming salt formation and the broad O-H band confirming hydration, provide a unique fingerprint for the target molecule.^[15] A comparison of the acquired spectrum with a reference standard provides definitive identification.^{[15][16]}

Structure-Function Relationships in Drug Development

The detailed molecular structure directly translates to its functional roles in pharmaceutical formulations.

- Enhanced Solubility: As an ionic salt with multiple sites for hydrogen bonding (amino, carboxylate, water), sodium L-aspartate monohydrate can disrupt the crystal lattice of poorly soluble active pharmaceutical ingredients (APIs) and form favorable interactions, thereby acting as a valuable solubilizing excipient.^[6]
- Protein Crystallization: In structural biology, salts are used to induce protein crystallization by modulating solubility. Sodium L-aspartate monohydrate can be used as a component of the reservoir solution in crystallization screens.^{[2][11]} Its specific ionic character and pH buffering capacity can create the precise supersaturation conditions required for the growth of high-quality protein crystals for X-ray diffraction studies.

Conclusion

The molecular structure of sodium L-aspartate monohydrate is a multi-layered system defined by its L-stereochemistry, the robust ionic coordination of the sodium cation by carboxylate and water oxygens, and an extensive network of hydrogen bonds that stabilizes the entire crystal lattice. It is this intricate supramolecular assembly that endows the compound with the physicochemical properties—solubility, stability, and buffering capacity—that are expertly leveraged by researchers and drug development professionals. A thorough understanding of this structure is not merely academic; it is the key to unlocking its full potential in advanced pharmaceutical and biotechnological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. L-Aspartic acid sodium salt monohydrate | 323194-76-9 | FA30571 [biosynth.com]
- 5. L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | 323194-76-9 [chemicalbook.com]
- 6. Cas 323194-76-9,L-ASPARTIC ACID SODIUM SALT MONOHYDRATE | lookchem [lookchem.com]
- 7. L-aspartic acid sodium salt monohydrate | CAS#:323194-76-9 | Chemsric [chemsrc.com]
- 8. Sodium aspartate monohydrate | C4H8NNaO5 | CID 23679051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Buy L-Aspartic acid sodium salt monohydrate | 323194-76-9 [smolecule.com]
- 12. ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation method of L-sodium aspartate monohydrate - Eureka | Patsnap [eureka.patsnap.com]
- 15. ruifuchem.com [ruifuchem.com]
- 16. B22321.22 [thermofisher.com]
- To cite this document: BenchChem. ["Sodium L-aspartate monohydrate" molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13655558#sodium-l-aspartate-monohydrate-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com